Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate
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Overview
Description
Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound contains an aminooxy group, which is known for its strong nucleophilicity and low basicity, making it a valuable reagent in organic synthesis and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the reaction of aminooxyacetic acid with methanol in the presence of a catalyst. One common method includes the use of thionyl chloride to activate the carboxylic acid group, followed by esterification with methanol . The reaction is usually carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso compounds.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve alkyl halides or acyl chlorides as electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso derivatives, while reduction can produce primary amines.
Scientific Research Applications
Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has a wide range of applications in scientific research:
Biology: The compound is employed in biochemical assays to study enzyme mechanisms and protein modifications.
Industry: It is utilized in the synthesis of specialty chemicals and pharmaceuticals, where its unique reactivity offers advantages in creating complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. Additionally, its ability to inhibit specific enzymes, such as cystathionine-β-synthase, highlights its potential in therapeutic applications .
Comparison with Similar Compounds
Methyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can be compared with other aminooxy-containing compounds, such as aminooxyacetic acid and O-(diphenylphosphinyl)hydroxylamine. These compounds share similar reactivity due to the presence of the aminooxy group but differ in their specific applications and properties. For instance:
Aminooxyacetic acid: Primarily used in biochemical research and as an enzyme inhibitor.
O-(diphenylphosphinyl)hydroxylamine: Utilized in organic synthesis for nitrogen transfer reactions.
The uniqueness of this compound lies in its ester functionality, which enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings.
Properties
Molecular Formula |
C6H13NO4 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl 2-aminooxy-3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C6H13NO4/c1-6(11-7,4-9-2)5(8)10-3/h4,7H2,1-3H3 |
InChI Key |
QFUJIWUCQGOCHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C(=O)OC)ON |
Origin of Product |
United States |
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